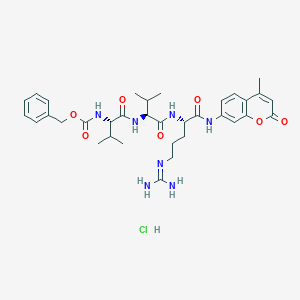
2-Ethoxyquinoline-6-carbonitrile, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyquinoline-6-carbonitrile (2EQ-CN) is a synthetic compound used in a variety of scientific applications. It is a colorless solid with a melting point of 99°C and a boiling point of 207°C. 2EQ-CN is a useful reagent for the synthesis of a range of organic compounds, and its properties make it suitable for use in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyquinoline-6-carbonitrile, 97% has a wide range of scientific research applications. It is commonly used in the synthesis of organic compounds, such as amines, ketones, and alcohols. It is also used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. 2-Ethoxyquinoline-6-carbonitrile, 97% is also used in the synthesis of dyes and pigments for use in the textile and food industries.
Wirkmechanismus
2-Ethoxyquinoline-6-carbonitrile, 97% acts as a catalyst in the synthesis of organic compounds. It facilitates the formation of a new bond between two molecules, which is known as a condensation reaction. This reaction is typically carried out at room temperature in an organic solvent.
Biochemical and Physiological Effects
2-Ethoxyquinoline-6-carbonitrile, 97% is a synthetic compound and is not known to have any biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethoxyquinoline-6-carbonitrile, 97% has several advantages for laboratory experiments. It is a colorless solid with a melting point of 99°C and a boiling point of 207°C, making it easy to handle and store. It is also a highly reactive reagent, which makes it suitable for a wide range of reactions. However, 2-Ethoxyquinoline-6-carbonitrile, 97% is also a highly corrosive compound, which can cause damage to laboratory equipment if not handled properly. Additionally, it is highly flammable, so it must be stored away from sources of ignition.
Zukünftige Richtungen
2-Ethoxyquinoline-6-carbonitrile, 97% has a wide range of potential applications in the future. It can be used to synthesize a variety of organic compounds, such as amines, ketones, and alcohols. It can also be used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. Additionally, it can be used in the synthesis of dyes and pigments for use in the textile and food industries. Furthermore, 2-Ethoxyquinoline-6-carbonitrile, 97% can be used in the development of new catalysts for organic synthesis. Finally, 2-Ethoxyquinoline-6-carbonitrile, 97% can be used to develop new materials for use in a variety of industrial applications.
Synthesemethoden
2-Ethoxyquinoline-6-carbonitrile, 97% is synthesized through a condensation reaction of 2-ethoxyquinoline and cyanogen bromide. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The reaction is complete when the 2-Ethoxyquinoline-6-carbonitrile, 97% has a purity of 97%, as determined by gas chromatography.
Eigenschaften
IUPAC Name |
2-ethoxyquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-15-12-6-4-10-7-9(8-13)3-5-11(10)14-12/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJXYKRBXYADHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyquinoline-6-carbonitrile, 97% | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)






![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)





![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)